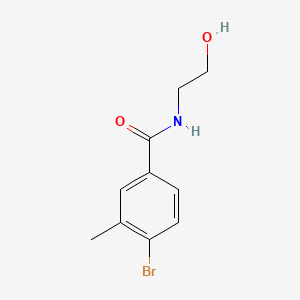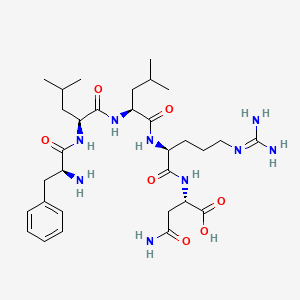
Desmethyl rac-Cabastine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl rac-Cabastine Hydrochloride is a chemical compound with the molecular formula C25H28ClFN2O2 and a molecular weight of 442.95 g/mol . It is a derivative of Cabastine, a potent histamine H1 receptor antagonist. This compound is primarily used in pharmaceutical research and development due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl rac-Cabastine Hydrochloride involves several steps, starting from the appropriate precursor molecules. The process typically includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated using a suitable alkylating agent under controlled conditions.
Cyclization: The alkylated product undergoes cyclization to form the desired heterocyclic structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethyl rac-Cabastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Desmethyl rac-Cabastine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological receptors, particularly histamine H1 receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other histamine-related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Desmethyl rac-Cabastine Hydrochloride exerts its effects by selectively binding to histamine H1 receptors. This binding prevents histamine from interacting with these receptors, thereby inhibiting the physiological effects of histamine, such as vasodilation and increased vascular permeability. The compound also affects other molecular targets and pathways involved in allergic responses .
Comparaison Avec Des Composés Similaires
Levocabastine: Another histamine H1 receptor antagonist with similar therapeutic applications.
Cariprazine: A dopamine receptor ligand with different pharmacological properties but similar synthetic routes.
Uniqueness: Desmethyl rac-Cabastine Hydrochloride is unique due to its specific binding affinity for histamine H1 receptors and its potential for use in various therapeutic applications. Unlike some other histamine antagonists, it has a distinct chemical structure that contributes to its unique pharmacological profile .
Propriétés
IUPAC Name |
1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2.ClH/c26-21-8-6-19(7-9-21)24(18-27)12-10-22(11-13-24)28-16-14-25(15-17-28,23(29)30)20-4-2-1-3-5-20;/h1-9,22H,10-17H2,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQPGUUAPMGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)(C#N)C4=CC=C(C=C4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)



